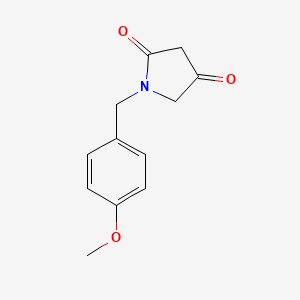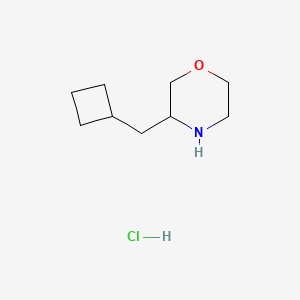
3-(Cyclobutylmethyl)morpholine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Cyclobutylmethyl)morpholine;hydrochloride is a chemical compound with the CAS Number 2445791-06-8 . It has a molecular weight of 191.7 and its IUPAC name is 3-(cyclobutylmethyl)morpholine hydrochloride . The compound is stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of morpholines, such as this compound, has been a subject of research due to their widespread availability in natural products and biologically relevant compounds . Recent advances in the synthesis of morpholines and their carbonyl-containing analogs have been made from 1,2-amino alcohols, aziridines, epoxides, and related compounds .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H17NO.ClH/c1-2-8(3-1)6-9-7-11-5-4-10-9;/h8-10H,1-7H2;1H . This indicates the presence of a cyclobutylmethyl group attached to a morpholine ring, along with a hydrochloride group.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound has a molecular weight of 191.7 .科学的研究の応用
Synthesis and Chemical Properties
3-(Cyclobutylmethyl)morpholine; hydrochloride is involved in the synthesis of complex organic compounds, showcasing its role in creating novel chemical structures with potential for varied applications. One study demonstrates the synthesis of oxime derivatives containing morpholine groups, highlighting the compound's utility in forming structures with potential biological activity (Dinçer, Özdemir, Yilmaz, & Cukurovalı, 2005). Another example includes the synthesis of enantiomerically pure morpholine building blocks, underlining its importance in medicinal chemistry for improving pharmacokinetic and pharmacodynamic properties of pharmaceuticals (Stojiljkovic et al., 2022).
Biological and Pharmacological Applications
Beyond its chemical synthesis applications, 3-(Cyclobutylmethyl)morpholine; hydrochloride serves as a key intermediate in the development of biologically active compounds. For instance, its role in synthesizing compounds with antidepressant activities (Yuan, 2012) and antitumor activities (Isakhanyan et al., 2016) has been explored, indicating its potential in therapeutic applications.
Material Science and Corrosion Inhibition
3-(Cyclobutylmethyl)morpholine; hydrochloride derivatives have also been studied for their anti-corrosion properties, suggesting applications in materials science. Research on 8-hydroxyquinoline derivatives, including morpholine compounds, reveals their effectiveness in protecting mild steel in acidic environments, highlighting a potential application in corrosion inhibition and protection of industrial materials (Douche et al., 2020).
Antioxidant Activity
Furthermore, the evaluation of compounds structurally related to 3-(Cyclobutylmethyl)morpholine; hydrochloride for antioxidant activity has been documented, emphasizing their potential as sources of biologically active compounds with antioxidant properties. This underscores the compound's relevance in developing therapeutic agents with antioxidant capabilities (Firpo et al., 2019).
Safety and Hazards
The safety information for 3-(Cyclobutylmethyl)morpholine;hydrochloride indicates that it has several hazard statements: H302, H315, H319, H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . The compound is labeled with the GHS07 pictogram and has the signal word "Warning" .
特性
IUPAC Name |
3-(cyclobutylmethyl)morpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c1-2-8(3-1)6-9-7-11-5-4-10-9;/h8-10H,1-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPQDLUSBGGGFAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CC2COCCN2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-cyanophenyl)carbamothioyl]-4-methylbenzamide](/img/structure/B2580707.png)

![3-[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]amino]cyclobutane-1-carboxylic acid](/img/structure/B2580712.png)
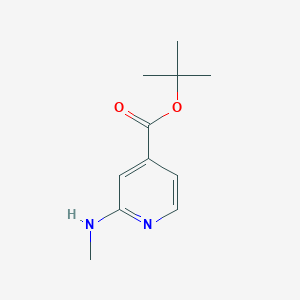

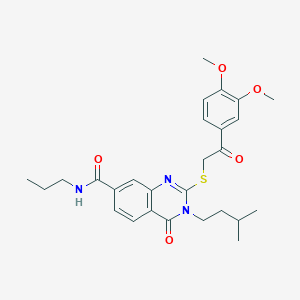
![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)cyclopropanecarboxamide](/img/structure/B2580716.png)
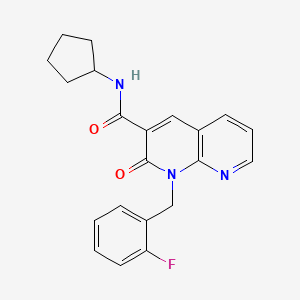

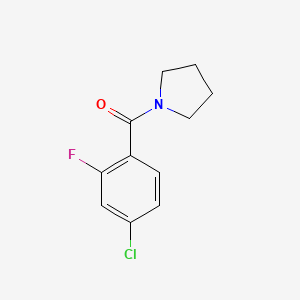
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,4-difluorobenzenesulfonamide](/img/structure/B2580726.png)

